Amitriptylinoxide

Beschreibung

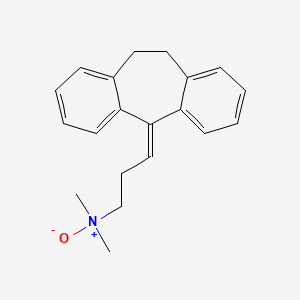

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMKQFOGINQDAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195758 |

Source

|

| Record name | Amitriptylinoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-14-0 |

Source

|

| Record name | Amitriptylinoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptylinoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptylinoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitriptylinoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYLINOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amitriptylinoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptylinoxide, a tricyclic antidepressant (TCA) and an active metabolite of amitriptyline (B1667244), exerts its therapeutic effects primarily through the modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the current research on the mechanism of action of amitriptylinoxide, with a focus on its molecular targets, downstream signaling, and the experimental methodologies used for its characterization. Quantitative data on its receptor and transporter affinities are presented, alongside detailed experimental protocols and visual representations of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antidepressant drugs.

Core Mechanism of Action

Amitriptylinoxide's primary mechanism of action is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptylinoxide increases the concentration of these monoamines in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][2] This action is believed to be the principal driver of its antidepressant effects.

While sharing this core mechanism with its parent compound, amitriptyline, amitriptylinoxide exhibits a distinct receptor binding profile. Notably, it possesses a significantly lower affinity for muscarinic acetylcholine (B1216132) receptors and α1-adrenergic receptors.[3][4][5][6] This difference is thought to underlie its improved side-effect profile, with a reduced incidence of anticholinergic effects (e.g., dry mouth, constipation) and cardiovascular issues (e.g., orthostatic hypotension) compared to amitriptyline.[4]

Furthermore, a significant portion of administered amitriptylinoxide is metabolized in the body back to amitriptyline, which then contributes to the overall pharmacological effect.[3][7] This metabolic interplay suggests that amitriptylinoxide may act as a prodrug of amitriptyline, contributing to a sustained therapeutic effect.

Quantitative Data: Receptor and Transporter Binding Profile

The following table summarizes the available quantitative data on the binding affinity of amitriptylinoxide for various receptors and transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand to its target. For comparison, data for amitriptyline are also included where available.

| Target | Amitriptylinoxide (IC50) | Amitriptyline (IC50) | Reference |

| Transporters | |||

| Serotonin Transporter (SERT) | Nanomolar range (similar to amitriptyline) | 3.45 nM (Ki) | [1][2] |

| Norepinephrine Transporter (NET) | Nanomolar range (similar to amitriptyline) | 13.3 nM (Ki) | [1][2] |

| Receptors | |||

| Muscarinic Acetylcholine Receptor | 18 µM | 0.32 µM | [3][5] |

| α1-Adrenergic Receptor | ~60-fold lower affinity than amitriptyline | 4.4 nM (Ki) | [3][4][5] |

| Histamine H1 Receptor | Antagonist activity | 0.5-1.1 nM (Ki) | [1] |

| Serotonin 5-HT2 Receptor | Antagonist activity | - | [4] |

| Benzodiazepine Receptor | Weak affinity | - | [3][5] |

| Opiate Receptor | Weak affinity | - | [3][5] |

| β-Adrenergic Receptor | Weak affinity | - | [3][5] |

Signaling Pathways

The primary signaling pathway affected by amitriptylinoxide is the enhancement of monoaminergic neurotransmission. By inhibiting SERT and NET, amitriptylinoxide leads to an accumulation of serotonin and norepinephrine in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, initiating a cascade of intracellular signaling events that are believed to mediate the therapeutic antidepressant response.

Caption: Signaling pathway of amitriptylinoxide's primary mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of amitriptylinoxide.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of amitriptylinoxide for various neurotransmitter receptors.

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex for muscarinic receptors) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane suspension.

-

Radioligand (e.g., [3H]-quinuclidinyl benzilate for muscarinic receptors) at a concentration near its Kd.

-

Varying concentrations of amitriptylinoxide or vehicle (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the amitriptylinoxide concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of amitriptylinoxide on serotonin and norepinephrine reuptake in synaptosomes.

Caption: Workflow for assessing neurotransmitter reuptake inhibition.

Detailed Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in a sucrose (B13894) buffer.

-

Perform differential centrifugation to obtain a crude synaptosomal pellet.

-

Further purify the synaptosomes using a density gradient centrifugation if necessary.

-

Resuspend the final synaptosomal pellet in a physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of amitriptylinoxide or vehicle at 37°C.

-

Initiate the reuptake process by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine).

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the IC50 value for amitriptylinoxide's inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the drug concentration and performing non-linear regression analysis.

-

Metabolism

Amitriptylinoxide is an active metabolite of amitriptyline. The metabolism is complex and involves a bidirectional relationship where amitriptylinoxide can also be reduced back to amitriptyline.

Caption: Bidirectional metabolic relationship between amitriptyline and amitriptylinoxide.

Conclusion

Amitriptylinoxide is a tricyclic antidepressant with a well-defined primary mechanism of action: the inhibition of serotonin and norepinephrine reuptake. Its distinct receptor binding profile, characterized by reduced affinity for muscarinic and α1-adrenergic receptors, offers a potential advantage in terms of tolerability compared to its parent compound, amitriptyline. The metabolic conversion of amitriptylinoxide to amitriptyline further contributes to its overall pharmacological activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of amitriptylinoxide and other novel antidepressant compounds. A thorough understanding of its mechanism of action is crucial for optimizing its therapeutic use and for the development of next-generation antidepressants with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

amitriptylinoxide synthesis and purification for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of Amitriptylinoxide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and analysis of amitriptylinoxide. Amitriptylinoxide, an active metabolite of the tricyclic antidepressant amitriptyline (B1667244), is a valuable compound for research in pharmacology and drug metabolism.[1] It functions, similarly to its parent compound, as a serotonin-norepinephrine reuptake inhibitor.[2][3] This document outlines a representative synthetic protocol, detailed purification techniques, methods for quality assessment, and visual workflows to aid in its preparation for research purposes.

Synthesis of Amitriptylinoxide

The most direct method for synthesizing amitriptylinoxide in a laboratory setting is through the oxidation of the tertiary amine group of amitriptyline. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a widely used reagent for the N-oxidation of amines.[4] The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of amitriptyline.

Chemical Reaction Scheme

Caption: Reaction scheme for the oxidation of amitriptyline to amitriptylinoxide.

Experimental Protocol: Oxidation of Amitriptyline

This protocol is a representative procedure based on common organic synthesis practices for N-oxidation.[4]

-

Dissolution: Dissolve amitriptyline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM), at a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1 eq) to the solution portion-wise over 15-20 minutes. Monitor the internal temperature to prevent it from rising significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. A typical LC-MS analysis would confirm the formation of the product with a mass-to-charge ratio (m/z) of 293.27, corresponding to the N-oxide.[5]

-

Quenching: Upon completion, cool the mixture back to 0°C and quench any excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Data

| Parameter | Value / Description | Citation |

| Starting Material | Amitriptyline | [4] |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | [4] |

| Solvent | Dichloromethane (DCM) | [4] |

| Reaction Temperature | 0°C to Room Temperature | [4] |

| Typical Reaction Time | 2 - 4 hours | |

| Estimated Yield | 80 - 95% (Crude) | |

| Product MW | 293.41 g/mol | [6] |

| Product Formula | C₂₀H₂₃NO | [6] |

Purification of Amitriptylinoxide

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products like m-chlorobenzoic acid, and any other impurities. The increased polarity of the N-oxide group compared to the parent amine is the key to its separation.

Experimental Protocol: Flash Column Chromatography

-

Column Preparation: Pack a glass column with silica (B1680970) gel using a suitable solvent system, such as 100% dichloromethane.

-

Sample Loading: Dissolve the crude amitriptylinoxide in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of methanol (B129727) in dichloromethane. Start with 100% DCM and gradually increase the methanol concentration (e.g., from 0% to 10% methanol).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. The N-oxide product is more polar and will elute later than the less polar amitriptyline starting material.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified amitriptylinoxide, typically as a white to off-white solid.

Alternative Purification: Crystallization

While specific crystallization conditions for amitriptylinoxide are not widely published, a general approach can be attempted.

-

Solvent Screening: Test the solubility of the purified solid in various solvents (e.g., ethyl acetate, acetone, acetonitrile (B52724), isopropanol) to find a system where the compound is soluble at elevated temperatures but poorly soluble at room temperature or below.

-

Procedure: Dissolve the compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control and Analysis

The purity and identity of the synthesized amitriptylinoxide must be confirmed using standard analytical techniques. Commercial suppliers of amitriptyline N-oxide confirm its suitability for analysis by HPLC.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[7]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at approximately m/z 294.4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The ¹H and ¹³C NMR spectra of amitriptylinoxide will show characteristic shifts compared to amitriptyline, particularly for the protons and carbons near the N-oxide group (e.g., the N-methyl groups and the adjacent methylene (B1212753) protons in the propyl chain).

Summary of Analytical Data

| Analysis Type | Expected Result | Citation |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥95% | |

| Molecular Weight | 293.41 | [6] |

| Mass (ESI-MS) | [M+H]⁺ ≈ 294.4 | [5] |

| ¹H NMR | Downfield shift of N-CH₃ and N-CH₂ protons compared to amitriptyline | |

| ¹³C NMR | Downfield shift of N-CH₃ and N-CH₂ carbons compared to amitriptyline |

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall process from starting material to purified product.

Caption: Workflow for the synthesis and purification of amitriptylinoxide.

Mechanism of Action: Neurotransmitter Reuptake Inhibition

Amitriptylinoxide, like other TCAs and SNRIs, exerts its therapeutic effect by blocking the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[2] This action increases the concentration of these neurotransmitters, enhancing neurotransmission.

Caption: Mechanism of serotonin and norepinephrine reuptake inhibition.

References

- 1. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaceresearch.com [pharmaceresearch.com]

- 7. Urinary metabolites of amitriptylinoxide and amitriptyline in single-dose experiments and during continuous therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Amitriptylinoxide as a Prodrug of Amitriptyline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptylinoxide, the N-oxide derivative of the tricyclic antidepressant amitriptyline (B1667244), has been utilized in clinical practice with evidence suggesting its role as a prodrug. This document provides a comprehensive technical overview of the core relationship between amitriptylinoxide and its active metabolite, amitriptyline. It consolidates key pharmacokinetic data, details the experimental protocols for their quantification, and illustrates the metabolic conversion pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug metabolism, and antidepressant therapy development.

Introduction

Amitriptyline is a well-established tricyclic antidepressant that functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine.[1] Its clinical efficacy is often accompanied by a notable side-effect profile, including anticholinergic effects.[2] Amitriptylinoxide was developed as an alternative with the hypothesis that it would be converted in vivo to the active parent drug, amitriptyline, potentially offering an improved therapeutic window.[3] This whitepaper explores the scientific basis for amitriptylinoxide's function as a prodrug, focusing on its metabolic fate and pharmacokinetic profile in comparison to amitriptyline.

Pharmacokinetic Profile: A Comparative Analysis

Clinical studies in healthy human volunteers have demonstrated that orally administered amitriptylinoxide is rapidly absorbed and subsequently converted to amitriptyline. The resulting plasma concentrations of amitriptyline after amitriptylinoxide administration follow a time course similar to that observed after direct administration of amitriptyline.[4]

Single Oral Dose Pharmacokinetics

A study involving healthy volunteers who received a single 50 mg oral dose of either amitriptylinoxide or amitriptyline provided key comparative pharmacokinetic data.[4]

Table 1: Single Oral Dose Pharmacokinetic Parameters of Amitriptylinoxide and Amitriptyline (50 mg)

| Parameter | Amitriptylinoxide Administration | Amitriptyline Administration |

| Amitriptylinoxide | ||

| Cmax (ng/mL) | 135.5 ± 40.2 | - |

| Tmax (h) | 1.4 ± 0.5 | - |

| AUC₀→∞ (ng·h/mL) | 483.8 ± 146.4 | - |

| t½ (h) | 2.5 ± 0.9 | - |

| Amitriptyline (Metabolite) | ||

| Cmax (ng/mL) | 20.1 ± 5.9 | 21.8 ± 7.2 |

| Tmax (h) | 4.5 ± 1.7 | 4.0 ± 1.5 |

| AUC₀→∞ (ng·h/mL) | 394.3 ± 133.2 | 457.1 ± 165.3 |

| Nortriptyline (B1679971) (Metabolite) | ||

| Cmax (ng/mL) | 6.8 ± 2.1 | 7.5 ± 2.8 |

| Tmax (h) | 10.2 ± 3.1 | 9.8 ± 3.5 |

| AUC₀→∞ (ng·h/mL) | 234.5 ± 88.6 | 268.9 ± 99.4 |

Data compiled from a pharmacokinetic study in healthy volunteers.[4]

Intravenous Administration Pharmacokinetics

To further understand the disposition of these compounds, their pharmacokinetics were also evaluated following intravenous administration.

Table 2: Intravenous Administration Pharmacokinetic Parameters of Amitriptylinoxide and Amitriptyline

| Parameter | Amitriptylinoxide | Amitriptyline |

| General | ||

| Dose | 50 mg | 50 mg |

| Pharmacokinetic Parameters | ||

| CL (L/h) | 25.3 ± 7.9 | 38.4 ± 9.6 |

| Vd (L) | 198 ± 62 | 768 ± 192 |

| t½ (h) | 5.5 ± 1.8 | 14.1 ± 3.5 |

CL = Clearance, Vd = Volume of Distribution, t½ = Half-life. Data from a study in healthy volunteers.

Metabolic Conversion of Amitriptylinoxide to Amitriptyline

The conversion of amitriptylinoxide to amitriptyline is a critical step in its mechanism of action as a prodrug. This biotransformation is a reduction reaction, converting the N-oxide back to the tertiary amine.

Metabolic Pathway

Following administration, amitriptylinoxide is absorbed and undergoes in vivo reduction to form amitriptyline.[3] Amitriptyline is then subject to its known metabolic pathways, primarily N-demethylation to its active metabolite, nortriptyline, and hydroxylation of the ring system.[5] These subsequent metabolites also contribute to the overall pharmacological effect.[5]

Enzymatic Basis of Conversion

The precise enzymatic machinery responsible for the in vivo reduction of tertiary amine N-oxides, such as amitriptylinoxide, to their corresponding tertiary amines is not fully elucidated. While cytochrome P450 (CYP) enzymes are extensively involved in the oxidative metabolism of amitriptyline, their role in the reduction of amitriptylinoxide is less clear.[6] Some evidence suggests that the reduction of N-oxides can be mediated by the heme moiety of cytochrome P450 in a non-enzymatic fashion.[7] Further research is required to definitively identify the primary enzymes or mechanisms responsible for this critical prodrug activation step in humans.

Experimental Protocols

The quantification of amitriptylinoxide, amitriptyline, and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Method for Plasma Quantification

This protocol outlines a general procedure for the simultaneous determination of amitriptylinoxide and amitriptyline in human plasma.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add an internal standard (e.g., a structurally similar tricyclic compound).

-

Add 200 µL of a suitable buffer to alkalinize the sample (e.g., 1M sodium carbonate).

-

Add 5.0 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 99:1 v/v).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 7.0) in a suitable ratio (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Detection: UV detection at a wavelength of 240 nm.

GC-MS Method for Plasma Quantification

For higher sensitivity and selectivity, a GC-MS method can be employed.

4.2.1. Sample Preparation and Derivatization

-

Follow steps 1-6 of the HPLC sample preparation protocol (Section 4.1.1).

-

Evaporate the organic solvent to dryness.

-

Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.

-

Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

-

Cool the sample to room temperature before injection.

4.2.2. GC-MS Conditions

-

GC Column: A capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d.).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 150°C, ramped to 280°C.

-

MS Ionization: Electron impact (EI) or chemical ionization (CI).

-

MS Detection: Selected ion monitoring (SIM) of characteristic ions for the derivatized analytes and internal standard.

Clinical Implications and Future Directions

The prodrug strategy of using amitriptylinoxide to deliver amitriptyline offers a potential advantage in terms of tolerability. Studies have suggested that amitriptylinoxide may be associated with a lower incidence of certain side effects compared to amitriptyline, which could be attributed to the different absorption and distribution profiles of the prodrug.[8]

Future research should focus on a more detailed characterization of the enzymes and mechanisms responsible for the reduction of amitriptylinoxide. A deeper understanding of this conversion process could inform the development of novel prodrugs with optimized pharmacokinetic and pharmacodynamic properties. Furthermore, larger-scale clinical trials directly comparing the efficacy and long-term safety of amitriptylinoxide and amitriptyline are warranted to fully establish the clinical utility of this prodrug approach in the management of depression.

Conclusion

Amitriptylinoxide serves as a prodrug that is efficiently converted to its pharmacologically active parent compound, amitriptyline, in vivo. This is supported by comparative pharmacokinetic data demonstrating similar plasma profiles of amitriptyline following administration of either compound. The metabolic conversion involves a reduction of the N-oxide to a tertiary amine, a process that warrants further enzymatic investigation. The analytical methods outlined provide a robust framework for the continued study of these compounds. The clinical use of amitriptylinoxide represents an interesting application of prodrug design in antidepressant therapy, with potential benefits in terms of tolerability.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oxycodone - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-enzymatic reduction of aliphatic tertiary amine N-oxides mediated by the haem moiety of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

In Vitro Metabolism of Amitriptylinoxide Using Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of amitriptylinoxide, a tertiary amine N-oxide and a metabolite of the tricyclic antidepressant amitriptyline (B1667244). The primary focus is on its biotransformation using liver microsomes, a key in vitro model for predicting drug metabolism in humans. This document outlines the metabolic pathways, involved enzyme systems, and detailed experimental protocols, presenting quantitative data where available.

Introduction

Amitriptylinoxide is a significant metabolite of amitriptyline, and its own metabolic fate is crucial for understanding the overall pharmacokinetics and pharmacodynamics of its parent drug. In vitro studies with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, are instrumental in elucidating the metabolic pathways of xenobiotics like amitriptylinoxide. The major metabolic transformation of amitriptylinoxide is its reduction back to the pharmacologically active parent drug, amitriptyline. Additionally, direct oxidative metabolism of amitriptylinoxide can occur.

Metabolic Pathways of Amitriptylinoxide

The in vitro metabolism of amitriptylinoxide in liver microsomes proceeds via two primary routes:

-

Reduction to Amitriptyline: The most significant metabolic pathway for amitriptylinoxide is its reduction to the tertiary amine, amitriptyline. This revived parent drug is then available to undergo its own extensive metabolism. The enzymatic systems responsible for this reduction in human liver microsomes are not fully elucidated but are thought to involve cytochrome P450 enzymes and potentially other reductases such as aldehyde oxidase under anaerobic conditions.

-

Direct Hydroxylation: Amitriptylinoxide can also be directly metabolized through hydroxylation, leading to the formation of E- and Z-10-hydroxy-amitriptylinoxide.

Once reduced to amitriptyline, the subsequent metabolic cascade is well-documented and involves several key reactions:

-

N-demethylation: Conversion of amitriptyline to its active metabolite, nortriptyline, is a major pathway.

-

Hydroxylation: Primarily at the 10-position of the dibenzocycloheptene ring, leading to E- and Z-10-hydroxyamitriptyline.

-

N-oxidation: Re-formation of amitriptylinoxide.

-

Glucuronidation: Conjugation of hydroxylated metabolites.

The following diagram illustrates the central metabolic pathways of amitriptylinoxide.

Quantitative Data on Metabolism

While the metabolic pathways of amitriptylinoxide are qualitatively understood, there is a notable lack of specific quantitative kinetic data (Km and Vmax) for its primary metabolic reactions (reduction and direct hydroxylation) in human liver microsomes. The available quantitative data predominantly focuses on the subsequent metabolism of its reduced metabolite, amitriptyline.

Table 1: Enzyme Kinetics of Amitriptyline Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme(s) | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| N-demethylation to Nortriptyline | CYP2C19, CYP3A4, CYP1A2, CYP2C9 | Biphasic kinetics often observed. High affinity component Km in the low µM range. | - | [1][2] |

| 10-Hydroxylation | CYP2D6 | ~5-10 | - | [1] |

Note: The kinetics of amitriptyline metabolism are complex and can be influenced by multiple CYP enzymes, often exhibiting non-Michaelis-Menten kinetics. The values presented are approximations from various studies.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro study of amitriptylinoxide metabolism using human liver microsomes.

Materials and Reagents

-

Amitriptylinoxide

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Reference standards for amitriptyline, nortriptyline, 10-hydroxyamitriptyline, and if available, E/Z-10-hydroxy-amitriptylinoxide.

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally related compound not present in the incubation mixture).

Incubation Procedure

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation tubes containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

-

Prepare a stock solution of amitriptylinoxide in a suitable solvent (e.g., methanol or DMSO) and spike it into the incubation mixture to achieve the desired final concentrations (e.g., a range from 1 to 100 µM). Ensure the final solvent concentration is low (<1%) to avoid enzyme inhibition.

-

-

Initiation and Incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes), containing the internal standard. This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated incubation mixtures vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analytical Methodology

-

LC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of amitriptylinoxide and its metabolites.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-product ion transitions for each analyte and the internal standard should be optimized for maximum sensitivity and selectivity.

-

Data Analysis

-

Metabolite Identification: Compare the retention times and mass spectra of potential metabolites in the incubation samples with those of the reference standards.

-

Kinetic Analysis:

-

Determine the rate of formation of each metabolite at different substrate concentrations.

-

Plot the reaction velocity against the substrate concentration and fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Hill) to determine the apparent Km and Vmax values.

-

The following diagram outlines the experimental workflow for a typical in vitro metabolism study.

Conclusion and Future Directions

The in vitro metabolism of amitriptylinoxide using liver microsomes is primarily characterized by its reduction to amitriptyline, which then undergoes extensive oxidative metabolism. Direct hydroxylation of the N-oxide also occurs. While the qualitative metabolic pathways are established, a significant gap exists in the quantitative understanding of amitriptylinoxide's own metabolism, including the specific enzymes responsible for its reduction and the kinetics of these reactions.

Future research should focus on:

-

Identifying the specific reductases involved in the conversion of amitriptylinoxide to amitriptyline in human liver microsomes.

-

Determining the kinetic parameters (Km and Vmax) for both the reduction and direct hydroxylation of amitriptylinoxide.

-

Developing and validating robust analytical methods for the simultaneous quantification of amitriptylinoxide and its direct metabolites to facilitate more accurate in vitro studies.

A more complete understanding of amitriptylinoxide's metabolism will contribute to a more comprehensive pharmacokinetic model of amitriptyline and may provide insights into inter-individual variability in drug response and potential drug-drug interactions.

References

An In-depth Technical Guide to the Stability and Degradation Pathway of Amitriptylinoxide

This technical guide provides a comprehensive analysis of the stability and degradation pathways of amitriptylinoxide, a primary metabolite of the tricyclic antidepressant amitriptyline (B1667244). The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecule's stability under various stress conditions, its degradation products, and the analytical methodologies employed for its study.

Introduction

Amitriptylinoxide, the N-oxide metabolite of amitriptyline, plays a role in the overall metabolic profile of the parent drug.[1][2] Understanding its stability is crucial for accurate pharmacokinetic studies and for ensuring the quality and safety of pharmaceutical products containing amitriptyline, as the degradation of amitriptylinoxide can revert to the active parent compound, potentially leading to an overestimation of its concentration.[3] This guide summarizes key findings from forced degradation studies and outlines the primary degradation pathways.

Quantitative Stability Analysis

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4] Amitriptylinoxide has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to elucidate its degradation profile.[4][5][6]

Table 1: Summary of Forced Degradation Studies on Amitriptylinoxide and Amitriptyline

| Stress Condition | Compound | Concentration/Solvent | Duration & Temperature | Degradation (%) | Key Degradation Products | Reference |

| Untreated DBS Card | Amitriptylinoxide | Dried Blood Spot | 2 hours (drying) | 22% | Amitriptyline | [3] |

| Treated DBS Card | Amitriptylinoxide | Dried Blood Spot | 2 hours (drying) | 88% | Amitriptyline | [3] |

| Oxidative (H₂O₂) | Amitriptyline | 100 mg in 6% H₂O₂ | 1 hour | Not specified | Amitriptylinoxide | [5] |

| Thermal | Amitriptyline HCl | Aqueous Solution | 3 months at 80°C | No evidence of degradation | - | [7] |

| Thermal (Neat) | Amitriptyline | Solid State | Up to 188°C | Stable | - | [5] |

| Thermal (Nonisothermal) | Amitriptyline HCl | Solid State | Heating rates: 5, 10, 15, 20°C/min | Single-step decomposition | - | [8] |

| Acid Hydrolysis (HCl) | Amitriptyline HCl | 5N HCl | 1 hour at 80°C | Not specified | Not specified | [6] |

| Base Hydrolysis (NaOH) | Amitriptyline HCl | 5N NaOH | 1 hour at 80°C | Not specified | Not specified | [6] |

| Photolytic (UV-Vis) | Amitriptyline HCl | - | 4 days | Not specified | Not specified | [6] |

Note: Data for amitriptyline is included to provide context, as amitriptylinoxide is a direct metabolite and degradation product.

Degradation Pathways

The degradation of amitriptylinoxide and its parent compound, amitriptyline, can occur through several pathways, primarily influenced by the stress conditions applied. Oxidation, reduction, demethylation, hydroxylation, and ring-opening are the major routes of degradation.[5][9][10][11]

Oxidation is a significant degradation pathway for amitriptyline, leading to the formation of amitriptylinoxide.[5][11] This occurs through the attack of an oxidizing agent, such as hydrogen peroxide, on the electron-rich nitrogen atom of the dimethylamino group.[5] Further oxidation can lead to other products.

A crucial degradation pathway for amitriptylinoxide is its reduction back to the parent compound, amitriptyline.[1][2] This reversion is particularly noted in studies involving dried blood spots, where significant degradation to amitriptyline was observed.[3]

While amitriptyline does not undergo direct photodegradation, it is susceptible to photosensitized degradation in the presence of substances like fulvic acid.[10][11] The primary photochemical processes in this scenario are demethylation and hydroxylation.[10][11]

Under various stress conditions, amitriptyline and its metabolites can undergo further degradation. These pathways can involve demethylation of the side chain, hydroxylation of the central seven-membered ring, and even ring-opening to form smaller acidic molecules.[5][9] In human metabolism, amitriptyline can be oxidized to an electrophilic arene oxide intermediate, which can then conjugate with glutathione (B108866) or be hydrolyzed to a dihydrodiol.[12]

Caption: Simplified degradation pathways of amitriptylinoxide and related compounds.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on amitriptylinoxide, based on common practices in the pharmaceutical industry.

-

Accurately weigh and dissolve a known amount of amitriptylinoxide in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

For acid hydrolysis, mix the stock solution with an equal volume of a strong acid (e.g., 0.1 N to 5 N HCl).[6][11]

-

For base hydrolysis, mix the stock solution with an equal volume of a strong base (e.g., 0.1 N to 5 N NaOH).[6][11]

-

Incubate the solutions at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[6]

-

At predetermined time points, withdraw samples, neutralize them (for acid-stressed samples with base and vice-versa), and dilute to a suitable concentration for analysis.[11]

-

Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-6% H₂O₂).[5][11]

-

Maintain the solution at room temperature or a slightly elevated temperature for a specified duration.

-

Withdraw samples at various time points and dilute for analysis.

-

Transfer the stock solution into vials and place them in a calibrated oven at an elevated temperature (e.g., 80°C or 105°C).[6][11]

-

For solid-state thermal degradation, place the powdered drug substance in an oven.[5]

-

Collect samples at different time intervals for analysis.

-

Expose the stock solution in a transparent container to a light source, such as a UV lamp (e.g., 254 nm) or a photostability chamber, for a defined period.[6][11][13]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

Caption: General workflow for forced degradation studies of amitriptylinoxide.

Analytical Methodologies

The primary analytical technique for assessing the stability of amitriptylinoxide and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS).[5][6][11]

-

HPLC: A stability-indicating HPLC method should be capable of separating the parent drug from all its degradation products and any impurities.[6] Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol.[11] UV detection is typically employed at a wavelength around 239 nm or 254 nm.[11]

-

LC-MS/MS: This technique is invaluable for the identification and structural characterization of the degradation products formed during stress studies.[5][11]

Conclusion

Amitriptylinoxide is a labile metabolite that can degrade under various stress conditions, most notably through reduction to its parent compound, amitriptyline. This instability, particularly observed in ex vivo samples like dried blood spots, necessitates careful handling and analytical considerations. Forced degradation studies reveal its susceptibility to oxidation, hydrolysis, and photosensitized degradation. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are critical for accurate bioanalytical measurements and for ensuring the quality and stability of pharmaceutical formulations containing amitriptyline.

References

- 1. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The stability of amitriptyline N-oxide and clozapine N-oxide on treated and untreated dry blood spot cards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KINETIC ANALYSIS OF THE THERMAL DECOMPOSITION OF AMITRIPTYLINE HYDROCHLORIDE BY NONISOTHERMAL THERMOGRAVIMETRY [ejas.journals.ekb.eg]

- 9. mdpi.com [mdpi.com]

- 10. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Bioactivation of the tricyclic antidepressant amitriptyline and its metabolite nortriptyline to arene oxide intermediates in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolic Fate of Amitriptylinoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide, a tertiary amine N-oxide, is a pharmacologically active derivative of the tricyclic antidepressant amitriptyline (B1667244). It has been investigated as an alternative therapeutic agent to amitriptyline, with studies suggesting it may offer a different profile of effects and side effects. A thorough understanding of its behavior within a biological system is paramount for its development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolic fate of amitriptylinoxide, drawing from key scientific studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Profile of Amitriptylinoxide

The disposition of a drug within an organism is characterized by its absorption, distribution, metabolism, and excretion (ADME). The following sections detail the available quantitative data for the pharmacokinetic parameters of amitriptylinoxide.

Absorption

Following oral administration, amitriptylinoxide is absorbed more rapidly than amitriptyline.[1]

Distribution

Specific data on the volume of distribution and protein binding of amitriptylinoxide are not extensively detailed in the reviewed literature. However, its primary metabolite, amitriptyline, is known to be widely distributed throughout the body and is extensively bound to plasma and tissue proteins.[2][3]

Metabolism and Metabolic Fate

The in vivo metabolic fate of amitriptylinoxide is characterized by two primary pathways: direct excretion and reduction to its parent compound, amitriptyline, which then undergoes further metabolism. A significant portion of an administered dose of amitriptylinoxide is converted to amitriptyline and its subsequent metabolites.[4][5]

Upon administration, amitriptylinoxide is partly excreted unchanged or as its 10-hydroxy derivative.[5] The major portion, however, is reduced back to amitriptyline.[5] This reduction is a critical step in its metabolic pathway, influencing the overall pharmacokinetic and pharmacodynamic profile. One study concluded that approximately 70% of an oral dose of amitriptylinoxide is reduced at the N-oxide group.[6]

The newly formed amitriptyline then follows its well-established metabolic pathways, which include N-demethylation to nortriptyline (B1679971) (an active metabolite), hydroxylation, and conjugation.[5]

Excretion

Amitriptylinoxide and its metabolites are primarily excreted in the urine. After a single intravenous (IV) dose, an average of 34% is excreted as unchanged amitriptylinoxide, while a single oral dose results in an average of 22% excreted unchanged.[7] In continuous therapy, unchanged amitriptylinoxide accounts for 28% of the urinary excretion, with an additional 8-9% excreted as E- and Z-10-hydroxy-amitriptylinoxide.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters for amitriptylinoxide that have been reported in human studies.

| Parameter | Value | Species | Administration Route | Source |

| Elimination Half-life (t½) | 1.5 hours (mean) | Human | Oral | [1] |

| Peak Plasma Concentration (Cmax) | 483.8 (331-801) µg/L | Human | 50 mg Oral | [1] |

| Time to Peak Plasma Concentration (Tmax) | Faster than amitriptyline | Human | Oral | [1] |

| Renal Plasma Clearance | 75 - 265 mL/min | Human | IV & Oral | [7] |

| Urinary Excretion (Unchanged) | 34% (IV, single dose) | Human | IV | [7] |

| 22% (Oral, single dose) | Human | Oral | [7] | |

| 28% (Continuous therapy) | Human | Oral | [7] | |

| Urinary Excretion (as E- and Z-10-OH-AT-NO) | 8-9% (Continuous therapy) | Human | Oral | [7] |

Experimental Protocols

This section outlines the methodologies employed in key studies to determine the pharmacokinetic and metabolic fate of amitriptylinoxide.

Single Oral Dose Pharmacokinetic Study in Humans

-

Objective: To investigate the plasma levels of amitriptylinoxide and its main metabolites after a single oral dose.[1]

-

Subjects: Eleven healthy volunteers.[1]

-

Drug Administration: A single oral dose of 50 mg of amitriptylinoxide was administered.[1]

-

Blood Sampling: Plasma samples were collected over a 24-hour period.[1]

-

Analytical Method: Plasma levels of amitriptylinoxide, amitriptyline, and nortriptyline were determined. The specific analytical technique was not detailed in the abstract, but HPLC is a common method for such analyses.[1]

Urinary Metabolite Analysis in Single-Dose and Continuous Therapy

-

Objective: To identify and quantify the urinary metabolites of amitriptylinoxide and amitriptyline.[7]

-

Study Design: A cross-over design with six healthy volunteers and a separate group of five patients undergoing continuous therapy.[7]

-

Drug Administration:

-

Urine Collection: Complete urine collection for 8 hours and occasionally up to 48 hours for the single-dose study, and 24-hour urine samples for the continuous therapy patients.[7]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to analyze the following compounds: amitriptylinoxide, E- and Z-10-hydroxy-amitriptylinoxide, free and conjugated amitriptyline, E- and Z-10-hydroxy-amitriptyline and their mono- and didemethylated analogues, and 2-hydroxy-nortriptyline.[7]

Visualizations

Metabolic Fate of Amitriptylinoxide

The following diagram illustrates the primary metabolic pathways of amitriptylinoxide in vivo.

Experimental Workflow for Urinary Metabolite Analysis

This diagram outlines the experimental workflow for the analysis of amitriptylinoxide and its metabolites in urine.

References

- 1. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 2. Amitriptyline plasma protein binding: effect of plasma pH and relevance to clinical overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma binding variations of amitriptyline and nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady-state plasma levels during antidepressant therapy with amitriptyline and amitriptylinoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Urinary metabolites of amitriptylinoxide and amitriptyline in single-dose experiments and during continuous therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Search for Novel Biotransformation Products of Amitriptylinoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of amitriptylinoxide, a metabolite of the widely used tricyclic antidepressant amitriptyline (B1667244). While the primary metabolic pathways following its reduction to amitriptyline are well-documented, the potential for novel, direct metabolites of the N-oxide form presents an ongoing area of research. This document synthesizes current knowledge, presents quantitative data, and provides detailed experimental protocols and logical workflows to aid researchers in the identification and characterization of previously undiscovered metabolites of amitriptylinoxide.

Introduction to Amitriptylinoxide Metabolism

Amitriptylinoxide is an active metabolite of amitriptyline, and it is also used as an antidepressant itself.[1] Its metabolism is complex, involving both direct excretion and biotransformation. A significant portion of an administered dose of amitriptylinoxide is either excreted unchanged or undergoes hydroxylation before excretion.[2] The major part of amitriptylinoxide, however, is reduced back to its parent compound, amitriptyline, and subsequently enters the well-established metabolic pathways of amitriptyline.

The metabolism of amitriptyline, and by extension the reduced form of amitriptylinoxide, is extensive, primarily mediated by the cytochrome P450 (CYP) enzyme system. The key enzymatic reactions include N-demethylation to form nortriptyline (B1679971), and hydroxylation at various positions, primarily the 10-position.[3][4] The main enzymes involved are CYP2D6 and CYP2C19, with contributions from CYP3A4, CYP1A2, and CYP2C9.[3][4][5][6][7] These metabolic transformations result in a variety of phase I metabolites, which can then undergo phase II conjugation reactions, such as glucuronidation, before excretion.[2][6] Recent research into amitriptyline metabolism has also revealed the formation of epoxide intermediates, suggesting that the full range of metabolic possibilities may not yet be fully elucidated.[8]

Quantitative Analysis of Amitriptylinoxide and its Metabolites

Quantitative data on the excretion and plasma concentrations of amitriptylinoxide and its known metabolites are crucial for understanding its pharmacokinetic profile. The following tables summarize key quantitative findings from various studies.

Table 1: Urinary Excretion of Amitriptylinoxide and its Metabolites

| Compound | Percentage of Administered Dose Excreted in Urine | Study Conditions | Reference |

| Unchanged Amitriptylinoxide | 34% (IV), 22% (Oral) | Single 50 mg dose in healthy volunteers | [9] |

| Unchanged Amitriptylinoxide | 28% | Continuous therapy in patients | [9] |

| E- and Z-10-hydroxy-amitriptylinoxide | 8-9% | Continuous therapy in patients | [9] |

| Total Measured Compounds (from AT-NO) | 74% | Steady state during continuous therapy | [9] |

| 10-hydroxynortriptyline (B30761) (free and conjugated) | ~40% | Single 25 mg oral dose of amitriptyline | [7] |

| Total Recovered Metabolites (from Amitriptyline) | ~60% (in 72h) | Single 25 mg oral dose of amitriptyline | [7] |

Table 2: Plasma Concentrations of Amitriptyline and its Metabolites Following Amitriptyline Administration

| Analyte | Mean Plasma Concentration (ng/mL) | Time Point / Study Condition | Reference |

| Amitriptyline | 81 ± 40 | Steady state (50 mg TID) | [6] |

| Nortriptyline | 71 ± 57 | Steady state (50 mg TID) | [6] |

| 10-hydroxyamitriptyline | 12 ± 5 | Steady state (50 mg TID) | [6] |

| Conjugated 10-hydroxyamitriptyline | 91 ± 30 | Steady state (50 mg TID) | [6] |

| 10-hydroxynortriptyline | 82 ± 27 | Steady state (50 mg TID) | [6] |

| Conjugated 10-hydroxynortriptyline | 176 ± 64 | Steady state (50 mg TID) | [6] |

| Amitriptyline | 36 | 2 hours post 75 mg single dose | [6] |

| Nortriptyline | 8 | 2 hours post 75 mg single dose | [6] |

| 10-hydroxyamitriptyline | 10 | 2 hours post 75 mg single dose | [6] |

| 10-hydroxynortriptyline | 16 | 2 hours post 75 mg single dose | [6] |

Experimental Protocols for Metabolite Identification

The identification of novel metabolites requires a combination of robust in vitro and in vivo models, coupled with sensitive and specific analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of amitriptylinoxide in a controlled in vitro environment.

Objective: To generate and identify phase I metabolites of amitriptylinoxide using human liver microsomes.

Materials:

-

Amitriptylinoxide

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, HLM suspension, and amitriptylinoxide solution (typically in a low percentage of organic solvent like DMSO to ensure solubility).

-

The final concentration of microsomes is typically in the range of 0.5-1.0 mg/mL.

-

The substrate (amitriptylinoxide) concentration can be varied, but a starting point of 1-10 µM is common.

-

-

Initiation of Metabolic Reaction:

-

Pre-warm the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Include a control incubation without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

Analytical Methodology: LC-MS/MS for Metabolite Profiling

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for metabolite identification and quantification.

Instrumentation:

-

A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

A tandem mass spectrometer, preferably a high-resolution instrument like a quadrupole time-of-flight (Q-TOF) or Orbitrap, for accurate mass measurements.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode:

-

Full Scan: Acquire data over a wide m/z range (e.g., 100-1000) to detect all potential ions.

-

Data-Dependent Acquisition (DDA): Automatically trigger MS/MS fragmentation for the most abundant ions detected in the full scan to obtain structural information.

-

-

Collision Energy: Ramped or stepped collision energies to ensure comprehensive fragmentation.

Sample Preparation from Biological Matrices (Plasma/Urine)

Objective: To extract amitriptylinoxide and its metabolites from plasma or urine for LC-MS/MS analysis.

A. Protein Precipitation (for Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1-2 minutes.

-

Centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant for analysis.

B. Solid-Phase Extraction (SPE) (for Plasma or Urine):

-

Condition a mixed-mode or hydrophilic-lipophilic balance (HLB) SPE cartridge according to the manufacturer's instructions.

-

Load the pre-treated plasma or urine sample.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with an appropriate organic solvent (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex relationships in drug metabolism and the logical flow of experimental procedures. The following diagrams were generated using the DOT language.

Established Metabolic Pathway of Amitriptylinoxide

This diagram illustrates the known primary metabolic transformations of amitriptylinoxide.

Caption: Primary metabolic pathways of amitriptylinoxide.

Workflow for Novel Metabolite Identification

This diagram outlines a systematic approach for the discovery and characterization of novel metabolites.

Caption: A logical workflow for novel metabolite discovery.

Conclusion and Future Directions

The metabolic profile of amitriptylinoxide is largely dictated by its reduction to amitriptyline. However, the potential for direct metabolism of the N-oxide form, particularly through oxidative pathways that may not be readily apparent from studies of amitriptyline, warrants further investigation. The application of modern, high-resolution mass spectrometry techniques combined with sophisticated data mining strategies provides a powerful toolkit for researchers to explore the full metabolic fate of this compound. By following systematic in vitro and in vivo experimental workflows, it is possible to uncover novel metabolites, which can provide a more complete understanding of the drug's efficacy, safety, and potential for drug-drug interactions. Future research should focus on characterizing the specific enzymes responsible for any newly identified biotransformations and elucidating the pharmacological activity of these novel metabolites.

References

- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of amitriptyline and its major basic metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Urinary metabolites of amitriptylinoxide and amitriptyline in single-dose experiments and during continuous therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amitriptylinoxide Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of amitriptylinoxide, a tricyclic antidepressant. The document is structured to offer both high-level data summaries and granular experimental details to support research and development activities.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinity of amitriptylinoxide in comparison to its parent compound, amitriptyline (B1667244). The data is primarily derived from radioligand binding assays and is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to its receptor. A higher IC50 value indicates lower binding affinity.

| Receptor Target | Radioligand | Tissue Source | Amitriptylinoxide IC50 (µmol/l) | Amitriptyline IC50 (µmol/l) | Reference |

| Muscarinic Acetylcholine (B1216132) | [³H]-Quinuclidinyl benzilate ([³H]-QNB) | Rat Brain | 18 | 0.32 | [1] |

| Alpha-1 Adrenergic | [³H]-Prazosin | Rat Brain | 170 | 0.56 | [1] |

| Alpha-2 Adrenergic | [³H]-Rauwolscine | Rat Brain | 14 | 0.44 | [1] |

| Serotonin (B10506) (5-HT) | [³H]-Serotonin | Rat Brain | 0.48 | 0.09 | [1] |

| Dopamine D2 | [³H]-Spiroperidol | Rat Brain | >100 | 1.9 | [1] |

| Histamine (B1213489) H1 | [³H]-Mepyramine | Rat Brain | 0.05 | 0.002 | [1] |

| Opiate | [³H]-Naloxone | Rat Brain | >100 | >100 | [1] |

| Benzodiazepine | [³H]-Flunitrazepam | Rat Brain | >100 | >100 | [1] |

Key Findings:

-

Amitriptylinoxide generally exhibits a lower binding affinity than amitriptyline for most of the receptors studied.[1]

-

Notably, amitriptylinoxide has a significantly weaker affinity for muscarinic acetylcholine receptors (approximately 56-fold less potent than amitriptyline) and alpha-1 adrenergic receptors (approximately 300-fold less potent than amitriptyline).[1]

-

This reduced affinity at muscarinic and adrenergic receptors may account for the observation that amitriptylinoxide has fewer anticholinergic and cardiovascular side effects compared to amitriptyline.[1]

-

Both compounds show high affinity for histamine H1 receptors.[1]

Experimental Protocols: Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the receptor binding affinity of compounds like amitriptylinoxide. This protocol is a composite of standard practices in the field.

Materials and Reagents

-

Receptor Source: Homogenized tissue preparations (e.g., rat brain cortex) or cell membranes from cell lines expressing the receptor of interest.

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-QNB for muscarinic receptors).

-

Test Compound: Amitriptylinoxide.

-

Reference Compound: A well-characterized unlabeled ligand for the target receptor (e.g., atropine (B194438) for muscarinic receptors) to determine non-specific binding.

-

Assay Buffer: A buffer solution appropriate for the receptor being studied (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Fluid: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.

-

Scintillation Counter: To measure radioactivity.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Step-by-Step Procedure

-

Membrane Preparation:

-

Dissect and homogenize the tissue source in an appropriate ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a series of test tubes or a microplate, add a constant amount of the membrane preparation.

-

To different tubes, add increasing concentrations of the test compound (amitriptylinoxide).

-

For the determination of total binding, add only the assay buffer and radioligand to the membranes.

-

For the determination of non-specific binding, add a high concentration of the unlabeled reference compound in addition to the radioligand and membranes.

-

-

Incubation:

-

Add a constant, low concentration of the radioligand to all tubes.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a vacuum manifold.

-

The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-